
(3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid is an organic compound featuring an amino group attached to a propanoic acid backbone, with a 2-methylfuran substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-methylfuran with an appropriate amino acid precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-based ketones or aldehydes, while reduction can produce various amino alcohols or hydrocarbons.
Scientific Research Applications
(3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems and interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(2-methylfuran-3-YL)butanoic acid
- (3R)-3-Amino-3-(2-methylfuran-3-YL)pentanoic acid
- (3R)-3-Amino-3-(2-methylfuran-3-YL)hexanoic acid
Uniqueness
(3R)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methylfuran-3-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
QGJZUUKYGXYJIZ-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CO1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(C=CO1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


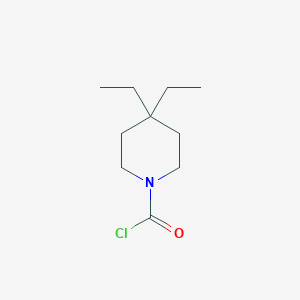
![4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13299049.png)
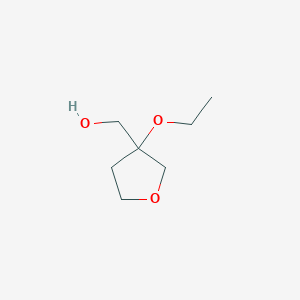

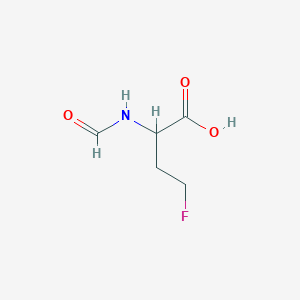


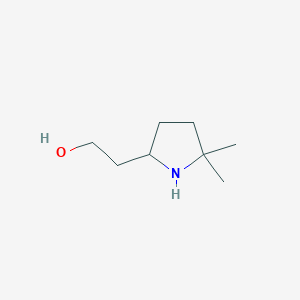

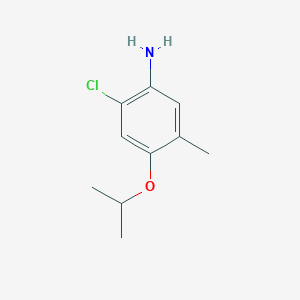
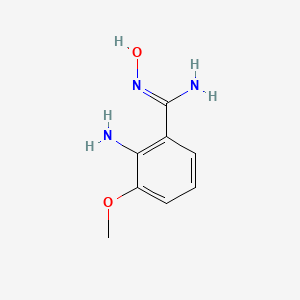

![4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13299131.png)

